molecular formula C18H17NO4S2 B2595986 N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonyl)propanamide CAS No. 922984-73-4

N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonyl)propanamide

Cat. No.: B2595986
CAS No.: 922984-73-4
M. Wt: 375.46
InChI Key: KXTWNAPNFUYMGI-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonyl)propanamide (CAS Number: 922984-73-4) is a high-purity chemical compound with a molecular formula of C18H17NO4S2 and a molecular weight of 375.46 g/mol . This benzothiophene-derived small molecule features a distinct structural motif combining a benzothiophene ring system with a methoxybenzenesulfonyl propanamide chain, as represented by the SMILES string COc1ccc(cc1)S(=O)(=O)CCC(=O)Nc1ccc2c(c1)ccs2 . The compound is offered in various quantities with purities guaranteed at 90% or higher, available from multiple suppliers for research applications . Compounds bearing structural similarities, particularly those incorporating the benzothiophene scaffold and sulfonamide functional groups, have demonstrated significant research value in medicinal chemistry and neuroscience, showing potent and selective antagonistic activity against various serotonin receptors, including the 5-HT6 and 5-HT7 receptors . The presence of the methoxybenzenesulfonyl group in this molecule suggests potential as a valuable chemical tool for investigating neurological pathways and developing new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can select from a range of quantities to suit their specific experimental needs, from small-scale screening (2 μmol) to larger multi-gram synthesis campaigns .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-23-15-3-5-16(6-4-15)25(21,22)11-9-18(20)19-14-2-7-17-13(12-14)8-10-24-17/h2-8,10,12H,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTWNAPNFUYMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonyl)propanamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized via cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves sulfonylation reactions where a methoxybenzenesulfonyl chloride reacts with an amine group.

    Amide Bond Formation: The final step involves the formation of the amide bond through a reaction between the benzothiophene derivative and the methoxybenzenesulfonyl derivative under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring or the methoxybenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonyl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features and Variations

The compound’s structural analogs differ primarily in their substituents and heterocyclic systems. Below is a comparative analysis based on the evidence:

Table 1: Structural Comparison of Propanamide Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Notable Features Reference
N-(1-Benzothiophen-5-yl)-3-(4-methoxybenzenesulfonyl)propanamide Propanamide Benzothiophene (aryl), 4-methoxybenzenesulfonyl ~373.44 Combines benzothiophene’s lipophilicity with sulfonyl group’s polarity. Synthesized†
N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide Propanamide + oxadiazole 1,3-Benzodioxole, oxadiazole, 4-methoxybenzenesulfonyl ~429.40 Oxadiazole enhances metabolic stability; benzodioxole contributes to π-stacking. [7]
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide Propanamide + indole 4-Chlorobenzoyl, methylsulfonyl, methoxy-methylindole ~445.90 Indole core may confer anti-inflammatory activity; chlorobenzoyl increases potency. [3]
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide Propanamide + indole 4-Trifluoromethoxybenzenesulfonyl, chlorobenzoyl ~591.90 Trifluoromethoxy group enhances electronegativity and bioavailability. [5]
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide Propanamide + sulfamoylphenyl tert-Butyl sulfamoyl, 4-hydroxyphenyl ~391.46 Hydroxyphenyl enhances antioxidant potential; sulfamoyl improves solubility. [4]

*Molecular weights estimated based on structural formulas.
†Synthesis inferred from analogous methods in evidence (e.g., [3], [5]).

Functional and Pharmacological Insights

Sulfonyl Group Modifications
  • Methylsulfonyl (Compound 50 ): Smaller and less electronegative than aromatic sulfonyl groups, possibly reducing target affinity but enhancing metabolic clearance.
  • 4-Trifluoromethoxybenzenesulfonyl (Compound 57 ): The trifluoromethoxy group increases electron-withdrawing effects, which may enhance binding to charged residues in enzyme active sites.
Heterocyclic Moieties
  • Oxadiazole (Compound ): Improves metabolic stability and may act as a bioisostere for carboxylic acids, enhancing bioavailability.
  • Indole (Compounds 50 and 57 ): Known for anti-inflammatory and COX-2 inhibitory activity, suggesting the target compound may share similar pathways.

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